3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
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Description
The compound “3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has a benzimidazole group, a pyridinone group, and a trifluoromethyl group attached to a benzyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the trifluoromethyl group could influence its polarity, and the aromatic rings could contribute to its stability .Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which is believed to enhance the compound’s potency through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that compounds with a similar structure have been used in the preparation of 6-substituted purines , which are involved in various biochemical pathways, including DNA synthesis and signal transduction.
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of many drugs, including their bioavailability .
Result of Action
The compound’s interaction with its target protein could potentially lead to the inhibition of the target enzyme, which could have downstream effects on the cellular processes regulated by this enzyme .
Safety and Hazards
Properties
IUPAC Name |
3-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c21-20(22,23)14-6-3-5-13(11-14)12-26-17-9-2-1-8-16(17)25-18(26)15-7-4-10-24-19(15)27/h1-11H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCKQHSISCXACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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